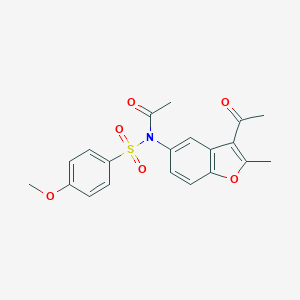

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide

Description

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6S/c1-12(22)20-13(2)27-19-10-5-15(11-18(19)20)21(14(3)23)28(24,25)17-8-6-16(26-4)7-9-17/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWCZBFYNBYMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Amino-2-methyl-1-benzofuran-3-acetyl

The benzofuran core is synthesized through acid-catalyzed cyclization of 2-methyl-3-acetylphenol derivatives. For example, treatment of 5-nitro-2-methyl-3-acetylphenol with polyphosphoric acid induces cyclization to yield 5-nitro-2-methyl-1-benzofuran-3-acetyl. Subsequent reduction of the nitro group using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe) furnishes the 5-amino intermediate.

Key Reaction Conditions:

Sulfonylation with 4-Methoxyphenylsulfonyl Chloride

The 5-amino intermediate reacts with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or pyridine) to form the secondary sulfonamide. Optimized conditions include slow addition of the sulfonyl chloride at 0°C to minimize side reactions.

Representative Protocol:

-

Reactants : 5-Amino-2-methyl-1-benzofuran-3-acetyl (1.0 eq), 4-methoxyphenylsulfonyl chloride (1.2 eq).

-

Conditions : DCM, pyridine (2.5 eq), 0°C → RT, 12 h.

-

Yield : 70–75% after column chromatography.

Acetylation of the Sulfonamide Nitrogen

Acylation of the sulfonamide’s nitrogen is achieved using acetyl chloride in the presence of a non-nucleophilic base (e.g., DMAP) to enhance reactivity. The reaction proceeds via deprotonation of the sulfonamide NH, followed by nucleophilic attack on the acylating agent.

Optimization Data:

-

Acylating Agent : Acetyl chloride (2.0 eq).

-

Base : DMAP (0.1 eq), DCM, reflux, 6 h.

-

Yield : 60–65% (post silica gel purification).

Challenges:

-

Low Reactivity : Sulfonamide NH’s weak nucleophilicity necessitates prolonged reaction times or elevated temperatures.

-

Competitive O-Acylation : Acetyl migration to the benzofuran oxygen is mitigated by steric hindrance from the 2-methyl group.

Electrochemical Cross-Coupling Strategy

Direct C–H Imidation via Anode Oxidation

Electrochemical methods offer a catalyst-free route to C–N bond formation. In this approach, the benzofuran undergoes dehydrogenative cross-coupling with dibenzenesulfonimide under constant current electrolysis. The process generates N-centered imidyl radicals via proton-coupled electron transfer (PCET), which add regioselectively to the benzofuran’s C5 position.

Advantages:

-

External Oxidant-Free : H₂ evolution at the cathode replaces stoichiometric oxidants.

-

Regioselectivity : Directed by the benzofuran’s electronic profile (e.g., C5 preference due to radical stability).

Post-Coupling Functionalization

The electrochemically generated sulfonimide undergoes deprotection to yield the sulfonamide. Treatment with magnesium in methanol selectively cleaves one sulfonyl group, followed by acetylation as described in Section 2.3.

Deprotection Data:

-

Reactants : Sulfonimide (1.0 eq), Mg (10 eq).

-

Conditions : Methanol, reflux, 3 h.

-

Yield : Quantitative conversion to sulfonamide.

Comparative Analysis of Synthetic Routes

Solvent and Base Optimization

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Neuroprotective Activity

Recent studies have explored the neuroprotective effects of benzofuran derivatives, including N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide, against neurodegenerative diseases such as Alzheimer's Disease (AD). Research indicates that compounds with similar structures can inhibit cholinesterases, which are enzymes that break down neurotransmitters involved in memory and cognition. This inhibition can lead to improved cholinergic signaling, potentially alleviating symptoms associated with AD .

Key Findings:

- Inhibition of butyrylcholinesterase was observed, which plays a role in cognitive function restoration.

- Neuroprotective properties were confirmed through cellular assays demonstrating reduced apoptosis in neuronal cells exposed to amyloid-beta toxicity .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research indicates that related benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. These effects are attributed to the ability of the compound to induce apoptosis and inhibit cell proliferation .

Case Studies:

- A study demonstrated that derivatives similar to this compound showed IC50 values in the micromolar range against HepG2 and MCF-7 cell lines, indicating potent antitumor activity .

Anti-inflammatory Properties

The sulfonamide moiety is known for its anti-inflammatory effects. Compounds containing this functional group have been shown to inhibit enzymes like lipoxygenase and cyclooxygenase, which are involved in inflammatory processes. This suggests that this compound may possess similar anti-inflammatory capabilities.

Mechanisms of Action:

- Inhibition of inflammatory cytokines.

- Modulation of immune responses through the suppression of pro-inflammatory pathways.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Functional Group Impact

- Methoxy vs. Ethoxy : Ethoxy (C₂H₅O−) increases lipophilicity compared to methoxy (CH₃O−), enhancing membrane permeability but reducing aqueous solubility.

- Chloro vs. Fluoro : Chlorine’s larger atomic radius enhances steric effects, while fluorine’s electronegativity improves hydrogen-bonding and target selectivity.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C25H21NO6S

- Molecular Weight : 463.5 g/mol

- CAS Number : 518318-54-2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. These interactions can modulate enzymatic activities and influence cellular pathways related to inflammation, cancer progression, and microbial resistance.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, such as lipoxygenase and cyclooxygenase, thereby reducing the synthesis of pro-inflammatory mediators.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells.

- Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial effects, potentially making this compound effective against certain bacterial strains.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on existing research:

Study 1: Antioxidant Activity

A study investigated the antioxidant properties of various benzofuran derivatives, including this compound. The results indicated that the compound effectively scavenged DPPH radicals, demonstrating its potential as a natural antioxidant.

Study 2: Anti-inflammatory Effects

In vitro assays revealed that this compound inhibited the production of inflammatory cytokines in cultured macrophages. The inhibition of lipoxygenase activity was particularly notable, suggesting a mechanism through which it may reduce inflammation in vivo.

Study 3: Anticancer Potential

Research published in pharmacological journals highlighted the cytotoxic effects of this compound against several cancer cell lines, including breast and leukemia cells. The study suggested that the compound induces apoptosis and inhibits cell proliferation through modulation of cell cycle regulators.

Q & A

Q. What are the recommended synthetic routes for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylacetamide, and what critical reaction parameters must be controlled?

The compound can be synthesized via acetylation of a sulfonamide precursor using acetic anhydride under reflux conditions. Critical parameters include temperature control (110–120°C), anhydrous conditions, and stoichiometric precision of acylating agents. Purification typically involves recrystallization from ethanol/water mixtures to achieve >95% purity, as demonstrated in analogous sulfonamide acetamide syntheses. Post-synthesis, HPLC with a C18 column (acetonitrile/water gradient) should confirm purity .

Q. How should researchers characterize the molecular structure and confirm the regiochemistry of this compound?

Use multi-nuclear NMR (¹H, ¹³C, DEPT-135) to verify substitution patterns and IR spectroscopy for functional group identification. X-ray crystallography is critical for resolving ambiguities in regiochemistry, particularly torsional angles between the benzofuran core and sulfonamide group. For example, nitro group deviations from the benzene plane (observed via O1–N1–C3–C2 torsion angles in related compounds) can inform steric effects .

Q. What in vitro biological screening approaches are appropriate for preliminary activity assessment?

- Enzyme inhibition assays : Use fluorometric methods with COX-1/COX-2 isoforms and positive controls (e.g., indomethacin).

- Antimicrobial testing : Follow CLSI M07-A9 broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels.

- Cytotoxicity profiling : Employ MTT assays in cancer cell lines (e.g., MCF-7) with doxorubicin as a reference. Dose-response curves should span 3–4 log concentrations with triplicate measurements .

Advanced Research Questions

Q. When encountering contradictory bioactivity results between research groups, what systematic validation steps should be implemented?

To resolve discrepancies:

- Compound validation : Confirm identity via HRMS and elemental analysis (CHN).

- Assay standardization : Use reference compounds (e.g., USP standards) and document conditions (pH, temperature, serum batches).

- Stability studies : Monitor degradation via HPLC under assay conditions (e.g., 37°C, 24h).

- Cell line consistency : Use low-passage-number cells (<15) and pre-screen serum lots. Report all parameters per ARRIVE guidelines to enable cross-study comparisons .

Q. What computational and experimental strategies are effective for structure-activity relationship (SAR) studies of this scaffold?

- Computational : Perform molecular docking (e.g., with COX-2 PDB 5KIR) and CoMFA analysis using 20+ analogs.

- Experimental : Synthesize derivatives with systematic substitutions at positions 2 (methyl), 3 (acetyl), and 5 (sulfonamide).

- Analysis : Correlate substituent electronic effects (Hammett σ values) with IC50 data using Spearman’s rank correlation. For example, electron-withdrawing groups on the benzofuran ring may enhance target binding .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms for analogs?

Single-crystal XRD analysis reveals:

- Dihedral angles : <30° between benzofuran and sulfonamide planes indicates conjugation.

- Intermolecular interactions : C-H···O hydrogen bonds stabilize transition states.

- Electron density maps : Confirm regiochemical outcomes (e.g., acetyl group orientation). Compare with DFT-optimized transition states (B3LYP/6-311++G**) to validate mechanistic hypotheses .

Methodological Notes

- Purity Assurance : Recrystallization and HPLC are mandatory for pharmacological studies to exclude byproducts (e.g., unreacted sulfonamide precursors) .

- Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) in public repositories like CCDC for independent validation .

- Advanced SAR : Combine synthetic chemistry with computational modeling to prioritize high-potensity analogs for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.